

Cinerubin B HCl molecular weight and formula

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Compound of Interest

Compound Name: Cinerubin B hcl

Cat. No.: B1197810

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In-Depth Technical Guide to Cinerubin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin B is a glycosylated anthracycline antibiotic isolated from various Streptomyces species. As a member of the anthracycline class of compounds, it exhibits potent anti-cancer and antibacterial properties. This document provides a comprehensive technical overview of Cinerubin B, including its chemical properties, mechanism of action, relevant experimental protocols, and its impact on cellular signaling pathways. All quantitative data is presented in a structured format for clarity and ease of comparison. It is important to note that while the query specified **Cinerubin B HCI**, extensive database searches have yielded information solely on Cinerubin B, suggesting it is the predominantly studied and available form.

Chemical and Physical Properties

Cinerubin B is characterized by its core anthracycline structure, which is responsible for its biological activity. Its properties are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C42H51NO16	[1][2][3][4]
Molecular Weight	825.85 g/mol	[3][4]
CAS Number	35906-51-5	[1][2]
Appearance	Orange-Red Crystalline Solid [3]	
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.	[2]

Biological Activity and Mechanism of Action

Cinerubin B's primary mechanism of action is consistent with other anthracycline antibiotics, involving the disruption of DNA and RNA synthesis, ultimately leading to cell death.[5] This is achieved through a multi-faceted approach:

- DNA Intercalation: The planar aromatic chromophore of the Cinerubin B molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby obstructing the processes of replication and transcription.
- Topoisomerase II Inhibition: Cinerubin B inhibits the enzyme topoisomerase II. This enzyme
 is crucial for relieving torsional strain in DNA during replication. By inhibiting this enzyme,
 Cinerubin B causes double-strand breaks in the DNA, which triggers apoptosis (programmed
 cell death).[5]

The cytotoxic effects of Cinerubin B have been quantified against various cell lines. A notable example is its activity against L1210 murine leukemia cells.

Cell Line	IC ₅₀ (Inhibition of Growth)	IC ₅₀ (Inhibition of RNA Synthesis)	Source(s)
L1210 Murine Leukemia	15 nM	48 nM	[2]



Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Cinerubin B's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration at which Cinerubin B inhibits the growth of a cell population by 50% (IC₅₀).

Materials:

- 96-well microtiter plates
- Cancer cell line of interest (e.g., L1210)
- Complete cell culture medium
- Cinerubin B stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Prepare serial dilutions of Cinerubin B in complete culture medium from the stock solution.



- Remove the medium from the wells and add 100 μL of the various concentrations of Cinerubin B. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
- Following incubation, add 10 μL of MTT solution to each well.
- Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently mix the contents of the wells to ensure complete solubilization.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

RNA Synthesis Inhibition Assay

This protocol measures the effect of Cinerubin B on the synthesis of new RNA in cells.

Objective: To quantify the inhibition of RNA synthesis by Cinerubin B.

Materials:

- 24-well plates
- Cancer cell line of interest
- · Complete cell culture medium
- Cinerubin B stock solution
- [3H]-Uridine (radiolabeled RNA precursor)
- Trichloroacetic acid (TCA)



- Scintillation fluid
- Scintillation counter

Procedure:

- Seed cells in 24-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of Cinerubin B for a predetermined time.
- Add [³H]-Uridine to each well and incubate for 1-2 hours to allow for its incorporation into newly synthesized RNA.
- Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-Uridine.
- Precipitate the macromolecules (including RNA) by adding cold 5% TCA.
- Wash the precipitate with ethanol to remove the TCA.
- · Lyse the cells and collect the lysate.
- Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.
- The amount of incorporated [3H]-Uridine is proportional to the rate of RNA synthesis.

 Compare the radioactivity in treated cells to that in control cells to determine the percentage of inhibition.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of Cinerubin B and a typical experimental workflow for its evaluation.

Caption: Mechanism of Cinerubin B inducing apoptosis in cancer cells.

Caption: Workflow for evaluating the bioactivity of Cinerubin B.



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